molecular formula C17H17BrN2OS B11105103 2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide

Cat. No.: B11105103
M. Wt: 377.3 g/mol
InChI Key: VMJZGRDPXRRMSA-YBFXNURJSA-N
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Description

2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a bromophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide typically involves the reaction of benzyl mercaptan with 3-bromobenzaldehyde in the presence of a base to form the intermediate benzylsulfanyl-3-bromobenzaldehyde. This intermediate is then reacted with propanehydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide apart is its combination of the benzylsulfanyl and bromophenylmethylidene groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(3-bromophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17BrN2OS/c1-13(22-12-14-6-3-2-4-7-14)17(21)20-19-11-15-8-5-9-16(18)10-15/h2-11,13H,12H2,1H3,(H,20,21)/b19-11+

InChI Key

VMJZGRDPXRRMSA-YBFXNURJSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Br)SCC2=CC=CC=C2

Origin of Product

United States

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